molecular formula C6H6N2O4 B033052 4-Methoxy-5-nitropyridin-2(1H)-one CAS No. 607373-82-0

4-Methoxy-5-nitropyridin-2(1H)-one

Cat. No.: B033052
CAS No.: 607373-82-0
M. Wt: 170.12 g/mol
InChI Key: BBXOGUKAXIFZAE-UHFFFAOYSA-N
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Description

4-Methoxy-5-nitropyridin-2(1H)-one is a chemical compound with the molecular formula C6H6N2O4 It is a derivative of pyridine, characterized by the presence of a methoxy group at the 4-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-nitropyridin-2(1H)-one typically involves the nitration of 4-methoxypyridine. The reaction is carried out under controlled conditions using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-5-nitropyridin-2(1H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

    Reduction: 4-Methoxy-5-aminopyridin-2(1H)-one.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-5-nitropyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-nitropyridin-2(1H)-one depends on its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Methoxy-5-nitropyridine
  • 4-Methoxy-5-nitropyridin-2-amine
  • 4-Methoxy-5-nitropyridin-2-ol

Comparison: 4-Methoxy-5-nitropyridin-2(1H)-one is unique due to the presence of both a methoxy and a nitro group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to 2-Methoxy-5-nitropyridine, the position of the methoxy group influences the compound’s electronic properties and reactivity. The presence of an amino group in 4-Methoxy-5-nitropyridin-2-amine makes it more reactive in nucleophilic substitution reactions, while 4-Methoxy-5-nitropyridin-2-ol has different solubility and hydrogen-bonding characteristics due to the hydroxyl group.

Properties

IUPAC Name

4-methoxy-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-5-2-6(9)7-3-4(5)8(10)11/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXOGUKAXIFZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650078
Record name 4-Methoxy-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607373-82-0
Record name 4-Methoxy-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-methoxy-5-nitropyridine
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